2-Pyridylmagnesium chloride

Catalog No.
S8715588
CAS No.
M.F
C5H4ClMgN
M. Wt
137.85 g/mol
Availability
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2-Pyridylmagnesium chloride

Product Name

2-Pyridylmagnesium chloride

IUPAC Name

magnesium;2H-pyridin-2-ide;chloride

Molecular Formula

C5H4ClMgN

Molecular Weight

137.85 g/mol

InChI

InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

BBAAYDWNQBGJGA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=N[C-]=C1.[Mg+2].[Cl-]

2-Pyridylmagnesium chloride is an organomagnesium compound with the chemical formula C5_5H6_6ClMgN. It is a member of the Grignard reagents, which are pivotal in organic synthesis due to their nucleophilic properties. This compound consists of a pyridine ring substituted with a magnesium chloride group, making it highly reactive towards electrophiles. 2-Pyridylmagnesium chloride is typically synthesized through the reaction of 2-bromopyridine with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under inert conditions to prevent moisture interference.

, primarily acting as a nucleophile. Its reactivity allows it to engage in:

  • Electrophilic Substitution: It can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols after hydrolysis.
  • Cross-Coupling Reactions: This compound can be used in coupling reactions with aryl halides or other electrophiles, although it is noted for its challenging reactivity compared to other Grignard reagents due to steric hindrance and electronic effects associated with the pyridine ring .
  • Formation of Heterocycles: It can also participate in cyclization reactions leading to more complex heterocyclic compounds.

The primary method for synthesizing 2-pyridylmagnesium chloride involves the following steps:

  • Preparation of Magnesium Turnings: Clean magnesium turnings are used to ensure high reactivity.
  • Reaction with 2-Bromopyridine: In an inert atmosphere (usually nitrogen or argon), magnesium turnings are added to a solution of 2-bromopyridine in anhydrous ether.
  • Stirring: The mixture is stirred at room temperature until the reaction is complete, indicated by the disappearance of the starting material.
  • Isolation: The resulting 2-pyridylmagnesium chloride can be isolated by filtration or evaporation under reduced pressure.

This method allows for high yields and purity of the product when conducted under controlled conditions .

2-Pyridylmagnesium chloride has several applications in organic synthesis:

  • Synthesis of Pyridine Derivatives: It serves as a versatile reagent for synthesizing various substituted pyridine derivatives.
  • Pharmaceutical Chemistry: It is used in the development of pharmaceuticals where pyridine motifs are prevalent.
  • Material Science: The compound can be utilized in creating polymeric materials through cross-coupling reactions with vinyl monomers.

Studies focusing on the interactions of 2-pyridylmagnesium chloride with other reagents reveal its unique behavior compared to other Grignard reagents. For example, while it effectively reacts with electrophiles such as carbonyls, its coupling efficiency with aryl halides is often lower due to steric factors inherent to the pyridine structure . This has led researchers to explore alternative coupling strategies that mitigate these challenges.

Several compounds share structural similarities with 2-pyridylmagnesium chloride. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable ReactionsUniqueness
3-Pyridylmagnesium chlorideOrganomagnesiumMore reactive towards electrophiles than 2-pyridylGreater nucleophilicity due to less steric hindrance
2-Thienylmagnesium chlorideOrganomagnesiumSimilar reactivity but different electronic propertiesContains sulfur, affecting reactivity
Phenylmagnesium bromideOrganomagnesiumHigh reactivity in cross-couplingLacks heteroatom effects seen in pyridine

The unique aspect of 2-pyridylmagnesium chloride lies in its ability to form stable complexes with certain electrophiles while exhibiting reduced reactivity in cross-coupling scenarios compared to its analogs .

Origins of the Grignard Reaction

The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis by introducing a versatile method for carbon-carbon bond formation. These organomagnesium compounds, typically prepared through the reaction of alkyl/aryl halides with magnesium metal, demonstrated unprecedented reactivity with carbonyl groups, yielding alcohols upon hydrolysis. Grignard's Nobel Prize-winning work laid the foundation for modern synthetic methodologies, though the classical definition initially limited its scope to ketones and aldehydes.

By the mid-20th century, chemists expanded the reaction's utility to include diverse electrophiles such as epoxides, nitriles, and heteroaromatic systems. This evolution necessitated redefining the Grignard reaction to encompass all processes where Grignard reagents act as nucleophiles toward electrophilic substrates. The advent of 2-pyridylmagnesium chloride emerged from efforts to adapt these reagents to electron-deficient aromatic systems, where direct magnesium insertion into pyridine halides proved challenging due to the ring's electron-withdrawing nitrogen.

Development of Pyridylmagnesium Reagents

Early attempts to synthesize pyridyl Grignard reagents via direct magnesium-halogen exchange faced insurmountable hurdles. The pyridine ring's electron-deficient nature deactivates the carbon-halogen bond, requiring innovative strategies. Breakthroughs came through halogen-magnesium exchange reactions using organomagnesium intermediates, as demonstrated by Meunier and later refined by Trécourt. For 2-bromopyridine, the use of isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at ambient temperatures enabled efficient bromine-magnesium exchange, yielding 2-pyridylmagnesium chloride with minimal decomposition.

This methodology addressed three key challenges:

  • Reactivity Modulation: THF's strong solvation of magnesium stabilizes the pyridylmagnesium intermediate, preventing premature protonation or side reactions.
  • Regioselectivity Control: The 2-position's electronic environment favors selective exchange over 3- or 4-bromopyridines, as conjugation between the nitrogen lone pair and the C-Br bond weakens the latter.
  • Functional Group Tolerance: Pre-exchange functionalization (e.g., silyl ether protection) allows subsequent trapping with electrophiles without interference.

Traditional Preparation from 2-Bromopyridine and Magnesium

The conventional synthesis of 2-pyridylmagnesium chloride involves the direct reaction of 2-bromopyridine with magnesium metal in an anhydrous solvent. This method mirrors classical Grignard reagent preparation but requires precise control over reaction conditions to avoid side reactions and ensure high yields.

Solvent Systems and Reaction Conditions

Tetrahydrofuran and diethyl ether are the primary solvents for this reaction due to their ability to stabilize the Grignard intermediate. Tetrahydrofuran, with its higher boiling point (66°C) and superior solvating power, often facilitates faster initiation of the reaction compared to diethyl ether [3] [7]. For instance, ultrasound-assisted reactions in tetrahydrofuran achieve complete conversion within minutes at 25–40°C, whereas traditional methods under diethyl ether may require hours [2]. The choice of solvent also influences the reactivity of the magnesium metal; tetrahydrofuran’s polarity enhances the nucleophilicity of the pyridylmagnesium species, enabling efficient coupling with electrophiles [3].

To minimize side reactions, such as protonation or dimerization, the reaction must be conducted under strict anhydrous conditions. Inert atmospheres (argon or nitrogen) are essential to prevent oxidation of the highly reactive magnesium intermediate [3] [7]. Recent studies highlight that pre-drying magnesium turnings at elevated temperatures (110°C) and using freshly distilled solvents reduce moisture-related side products, improving reagent purity [3].

Purity Optimization Strategies

Achieving high-purity 2-pyridylmagnesium chloride demands careful control of stoichiometry and reaction kinetics. Slow addition of 2-bromopyridine to the magnesium suspension prevents localized overheating, which can lead to decomposition [3]. Furthermore, the use of activated magnesium (e.g., iodine-treated turnings) accelerates reaction initiation, reducing the risk of incomplete conversion [7].

Additives such as bis[2-(dimethylamino)ethyl] ether have emerged as effective stabilizers for Grignard reagents. These ligands coordinate to magnesium, moderating its reactivity and preventing undesired side reactions with sensitive functional groups [7]. For example, in the presence of this ligand, magnesium-halogen exchange reactions proceed efficiently at 10–25°C, avoiding cryogenic conditions typically required for similar transformations [7].

Alternative Routes via Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange offers a versatile alternative to traditional synthesis, particularly for substrates prone to side reactions. This method involves treating a preformed Grignard reagent (e.g., isopropylmagnesium chloride) with a halogenated pyridine derivative, such as 2-iodopyridine, to generate 2-pyridylmagnesium chloride [1] [4].

The exchange reaction proceeds via a single-electron transfer mechanism, where the more electronegative iodine atom in 2-iodopyridine is preferentially displaced by magnesium. This approach circumvents the challenges associated with direct magnesium activation of 2-bromopyridine, enabling the synthesis of thermally sensitive Grignard reagents [1] [7]. For instance, 5-bromo-2-iodopyridine undergoes smooth exchange with isopropylmagnesium chloride in tetrahydrofuran at 0°C, yielding the corresponding pyridylmagnesium species in >90% yield [1].

The use of tridentate ligands in these exchanges further enhances functional group tolerance. For example, electron-deficient pyridines containing ester or cyano substituents remain intact during the exchange process when conducted in the presence of bis[2-(dimethylamino)ethyl] ether [7]. This methodology has been applied to synthesize key intermediates for pharmaceuticals, such as Lonafarnib, underscoring its industrial relevance [4].

Large-Scale Production Challenges

Scaling up the synthesis of 2-pyridylmagnesium chloride introduces challenges related to heat management, solvent volume, and reagent stability. The exothermic nature of Grignard formation necessitates efficient cooling systems to maintain temperatures below 40°C, preventing thermal degradation [3] [7]. Continuous flow reactors have been proposed to address this issue, though traditional batch processes remain predominant due to equipment availability [3].

Solvent recovery and waste management also pose significant hurdles. Tetrahydrofuran, while effective, forms peroxides upon prolonged storage, requiring stabilizers such as butylated hydroxytoluene for large-scale operations [3]. Additionally, the hygroscopic nature of magnesium chloride byproducts complicates purification, often necessitating distillation or chromatography for isolation [7].

Recent advances in ligand-assisted synthesis mitigate these challenges. By employing stabilizing additives, manufacturers can reduce reaction times and improve yields, even at multi-kilogram scales [7]. For example, the ligand-enabled exchange method achieves 85–90% yields in pilot plants, compared to 60–70% yields in unoptimized systems [7].

Crystallographic Analysis of Organomagnesium Complexes

The crystallographic characterization of 2-Pyridylmagnesium chloride reveals critical insights into the structural organization of organomagnesium complexes containing pyridyl ligands. Crystallographic studies of related organomagnesium compounds have provided fundamental understanding of bonding patterns and molecular geometry in this class of compounds [1] [2].

In organomagnesium complexes featuring pyridyl ligands, the magnesium center typically adopts coordination geometries ranging from tetrahedral to octahedral, depending on the number and nature of coordinating ligands [3] [4]. The fundamental building block consists of a magnesium atom coordinated to the nitrogen atom of the pyridyl ring through a sigma bond, with additional coordination sites occupied by halide ligands and solvent molecules such as tetrahydrofuran.

Crystallographic analysis of comparable pyridyl magnesium systems has revealed that magnesium-nitrogen bond distances typically range from 2.155 to 2.232 angstroms [2] [5]. The Mg-Cl bond lengths in related chloro-magnesium complexes generally fall within 2.3 to 2.6 angstroms, with variations depending on the coordination environment and the presence of bridging versus terminal chloride ligands [4] [6].

The molecular structure of 2-Pyridylmagnesium chloride is expected to exhibit dimeric or oligomeric arrangements through halide bridging, as commonly observed in Grignard reagents [3]. This structural motif involves magnesium centers connected by bridging chloride ions, forming ring-like structures that contribute to the compound's stability and reactivity characteristics.

Table 1: Typical Bond Lengths in Pyridyl Magnesium Complexes

Bond TypeDistance Range (Å)Reference Structure
Mg-N(pyridyl)2.155-2.232Various pyridyl-Mg complexes [2]
Mg-Cl(terminal)2.30-2.45Chloro-magnesium compounds [4]
Mg-Cl(bridging)2.50-2.65Dimeric structures [5]
Mg-O(THF)2.06-2.32Solvated complexes [4]

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural information for 2-Pyridylmagnesium chloride through characteristic chemical shift patterns and coupling constants. The complex nature of organomagnesium compounds in solution creates unique spectral signatures that reflect their dynamic equilibrium behavior [7].

In proton nuclear magnetic resonance spectra, the pyridyl ring protons of 2-Pyridylmagnesium chloride exhibit distinct chemical shifts compared to free pyridine. The ortho protons (positions 3 and 6) typically appear downfield due to the electron-withdrawing effect of the magnesium coordination [8] [9]. Specifically, the H-3 proton resonates around 7.4-7.8 parts per million, while the H-6 proton appears in the range of 8.4-8.6 parts per million [8].

The meta protons (positions 4 and 5) of the coordinated pyridyl ring show chemical shifts in the 7.1-7.6 parts per million region, representing a moderate downfield shift from their positions in free pyridine [8] [10]. These chemical shift patterns provide direct evidence of pyridyl coordination to the magnesium center and distinguish the compound from free pyridine or other pyridyl derivatives.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the pyridyl ligand with characteristic shifts. The carbon atom directly bonded to magnesium (C-2) typically exhibits a significant upfield shift due to increased electron density from the metal-carbon bond [11] [12]. Other pyridyl carbons show moderate chemical shift changes reflecting the electronic perturbation induced by metal coordination.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for 2-Pyridylmagnesium Chloride

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-3/C-37.4-7.8125-130
H-4/C-47.1-7.3137-142
H-5/C-57.3-7.6122-127
H-6/C-68.4-8.6148-153
C-2-160-170

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes and bonding characteristics of 2-Pyridylmagnesium chloride. The compound exhibits distinct absorption bands that correspond to specific functional groups and metal-ligand interactions [13] [14].

The pyridyl ring vibrations appear as characteristic bands in several regions of the infrared spectrum. The carbon-carbon and carbon-nitrogen stretching modes of the aromatic ring typically occur between 1400-1600 reciprocal centimeters, with the strongest absorption around 1580-1590 reciprocal centimeters corresponding to the ring breathing mode [15] [16]. The carbon-hydrogen stretching vibrations of the pyridyl ring appear in the 3000-3100 reciprocal centimeters region.

Metal-nitrogen stretching frequencies provide direct evidence of coordination bonding between magnesium and the pyridyl nitrogen. These vibrations typically appear in the 400-500 reciprocal centimeters region, with the specific frequency depending on the coordination environment and the strength of the metal-nitrogen bond [17]. For pyridyl-magnesium complexes, the metal-nitrogen stretch commonly occurs around 440-480 reciprocal centimeters.

The magnesium-chloride stretching vibrations manifest as medium to strong absorptions in the 300-400 reciprocal centimeters region [17] [18]. Terminal magnesium-chloride bonds typically show higher frequency stretches (350-400 reciprocal centimeters) compared to bridging chloride ligands (300-350 reciprocal centimeters), allowing differentiation between monomeric and dimeric structural forms.

Table 3: Infrared Vibrational Frequencies for 2-Pyridylmagnesium Chloride

Vibrational ModeFrequency Range (cm⁻¹)Assignment
C-H stretch (aromatic)3000-3100Pyridyl ring
C=C, C=N stretch1580-1590Ring breathing
C=C, C=N stretch1400-1580Ring modes
Mg-N stretch440-480Metal-ligand
Mg-Cl stretch (terminal)350-400Metal-halide
Mg-Cl stretch (bridging)300-350Bridged structure

Computational Modeling of Molecular Geometry

Computational chemistry methods provide detailed insights into the molecular geometry and electronic structure of 2-Pyridylmagnesium chloride. Density functional theory calculations have proven particularly effective for modeling organomagnesium complexes, providing accurate predictions of bond lengths, bond angles, and electronic properties [19] [20].

Computational studies of related pyridyl-magnesium systems reveal that the preferred coordination geometry around magnesium is tetrahedral when four ligands are present, or distorted tetrahedral in cases with different ligand types [21] [4]. The magnesium-nitrogen bond distance calculated for 2-Pyridylmagnesium chloride typically falls in the range of 2.15-2.25 angstroms, consistent with experimental crystallographic data from analogous compounds.

The computational modeling reveals that the pyridyl ring maintains planarity upon coordination to magnesium, with minimal distortion from ideal aromatic geometry [22]. The magnesium-nitrogen-carbon bond angle typically ranges from 115-125 degrees, indicating sp² hybridization at the nitrogen center with some pyramidalization due to metal coordination.

Density functional theory calculations predict that dimeric structures with bridging chloride ligands are energetically favored over monomeric forms in the gas phase [20] [21]. The computed Mg-Cl-Mg bridge angles typically range from 85-95 degrees, creating nearly rectangular four-membered Mg₂Cl₂ rings. The energy difference between different conformational isomers provides insights into the dynamic behavior observed in solution nuclear magnetic resonance studies.

Table 4: Computed Structural Parameters for 2-Pyridylmagnesium Chloride

ParameterCalculated ValueMethod
Mg-N bond length2.18 ± 0.05 ÅDFT/B3LYP
Mg-Cl bond length (terminal)2.35 ± 0.03 ÅDFT/B3LYP
Mg-Cl bond length (bridging)2.58 ± 0.04 ÅDFT/B3LYP
N-Mg-Cl bond angle108 ± 3°DFT/B3LYP
Mg-Cl-Mg bridge angle90 ± 5°DFT/B3LYP
Pyridyl ring planarity<2° deviationDFT/B3LYP

The computational analysis also reveals the electronic structure characteristics that influence reactivity patterns. The highest occupied molecular orbital typically exhibits significant contribution from the metal-carbon bond, while the lowest unoccupied molecular orbital shows contributions from both the metal center and the pyridyl π-system [20]. These electronic characteristics explain the nucleophilic reactivity of the compound and its ability to participate in various organic transformations.

Hydrogen Bond Acceptor Count

3

Exact Mass

136.9882685 g/mol

Monoisotopic Mass

136.9882685 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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